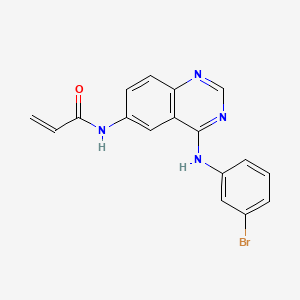EGF/EGFR Signaling Pathway
CAS No.:1095173-27-5
Molecular Formula:C21H22N6O
Molecular Weight:374.4 g/mol
Availability:
In Stock
CAS No.:151519-50-5
Molecular Formula:C50H77NO13
Molecular Weight:900.1 g/mol
Availability:
In Stock
CAS No.:171179-06-9
Molecular Formula:C14H12BrN5
Molecular Weight:330.18 g/mol
Availability:
In Stock
CAS No.:194423-15-9
Molecular Formula:C17H13BrN4O
Molecular Weight:369.2 g/mol
Availability:
In Stock
CAS No.:159351-69-6
Molecular Formula:C53H83NO14
Molecular Weight:958.2 g/mol
Availability:
In Stock
CAS No.:221877-54-9
Molecular Formula:C52H79N5O12
Molecular Weight:966.2 g/mol
Availability:
In Stock





